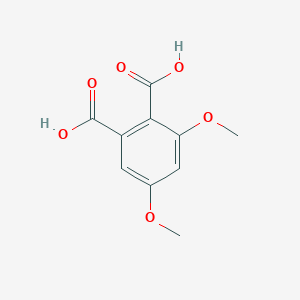
3,5-Dimethoxyphthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxyphthalic acid, also known as DMPA, is a chemical compound with the molecular formula C10H10O6. It is a white crystalline powder and is commonly used in the field of organic chemistry. DMPA has gained significant attention due to its potential applications in various scientific research areas.
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxyphthalic acid is not well understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including tyrosinase and cholinesterase. Additionally, 3,5-Dimethoxyphthalic acid may also act as a free radical scavenger, which can help protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
Studies have shown that 3,5-Dimethoxyphthalic acid has various biochemical and physiological effects. These effects include anti-inflammatory, antioxidant, and antitumor properties. Additionally, 3,5-Dimethoxyphthalic acid has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3,5-Dimethoxyphthalic acid is its ease of synthesis. Additionally, 3,5-Dimethoxyphthalic acid is relatively inexpensive and readily available. However, one limitation of 3,5-Dimethoxyphthalic acid is its low solubility in water, which can make it difficult to work with in some lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3,5-Dimethoxyphthalic acid. One area of interest is the development of new synthetic methods for 3,5-Dimethoxyphthalic acid and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of 3,5-Dimethoxyphthalic acid and its potential applications in various scientific research areas. Finally, research on the pharmacokinetics and pharmacodynamics of 3,5-Dimethoxyphthalic acid may help to identify potential therapeutic uses for this compound.
Conclusion:
In conclusion, 3,5-Dimethoxyphthalic acid is a chemical compound with potential applications in various scientific research areas. The synthesis method is relatively simple, and 3,5-Dimethoxyphthalic acid is readily available. Studies have shown that 3,5-Dimethoxyphthalic acid has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. However, further research is needed to fully understand the mechanism of action of 3,5-Dimethoxyphthalic acid and its potential therapeutic uses.
Synthesemethoden
The synthesis of 3,5-Dimethoxyphthalic acid involves the reaction of phthalic anhydride with methanol and sulfuric acid. The reaction produces 3,5-dimethoxyphthalide, which is then hydrolyzed to form 3,5-Dimethoxyphthalic acid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxyphthalic acid has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of 3,5-Dimethoxyphthalic acid is in the field of organic synthesis. 3,5-Dimethoxyphthalic acid is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Eigenschaften
CAS-Nummer |
13133-05-6 |
|---|---|
Produktname |
3,5-Dimethoxyphthalic acid |
Molekularformel |
C10H10O6 |
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
3,5-dimethoxyphthalic acid |
InChI |
InChI=1S/C10H10O6/c1-15-5-3-6(9(11)12)8(10(13)14)7(4-5)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
UQUKRJYHFUTWCC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)C(=O)O |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



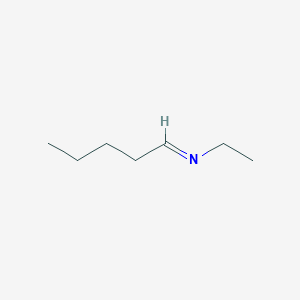
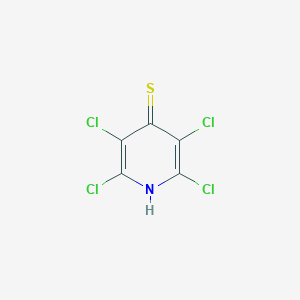

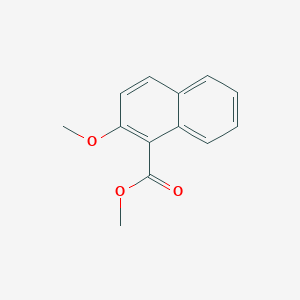
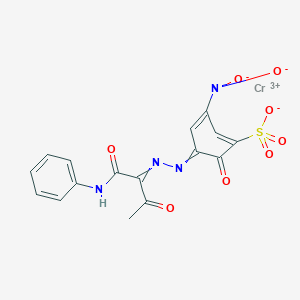
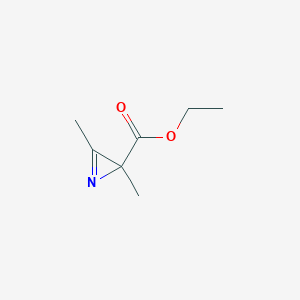
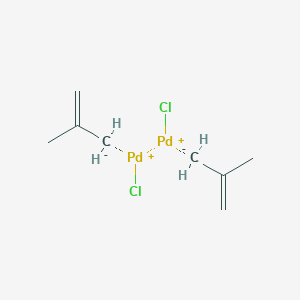
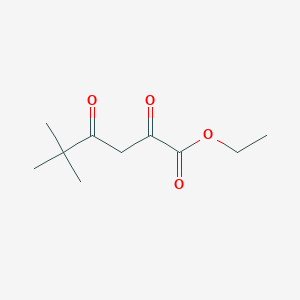
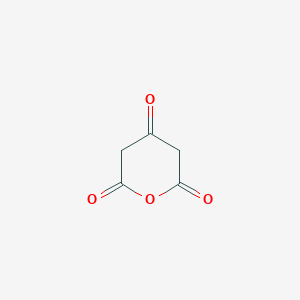
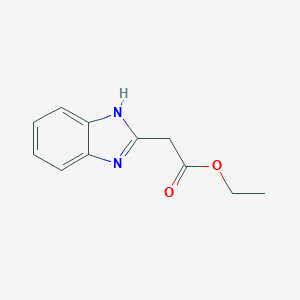
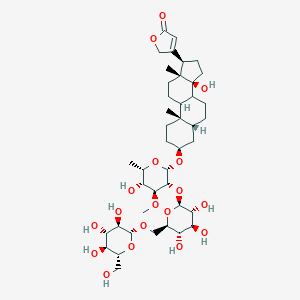
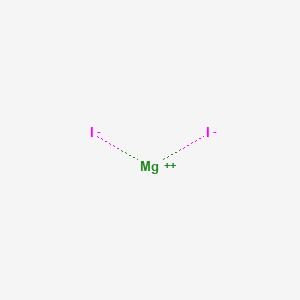

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)